molecular formula C20H19ClN2OS B2414617 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-15-6

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2414617
CAS No.: 896614-15-6
M. Wt: 370.9
InChI Key: MTPZPFZPOXPUPF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-14-2-6-16(7-3-14)20-23-18(13-25-20)10-11-22-19(24)12-15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPZPFZPOXPUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties exhibit selective cytotoxicity against various cancer cell lines:

  • Case Study : A derivative similar to the compound was tested against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. Results showed IC50 values indicating strong selectivity and apoptosis induction in these cells .
  • Mechanism : The anticancer activity is often attributed to the ability of thiazole compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated promising antibacterial properties:

  • Case Study : In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and other pathogens. The structure-activity relationship (SAR) indicates that the presence of chlorine substituents enhances this activity .
  • Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.

Anti-inflammatory Effects

Research has suggested that thiazole derivatives can possess anti-inflammatory properties:

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities:

  • Key Features : The presence of specific substituents on the thiazole ring significantly affects the pharmacological profile. For instance, modifications at the 4-position of the phenyl ring or variations in side chains can enhance anticancer or antibacterial efficacy .
  • Optimization : Researchers are actively exploring various substitutions to improve potency and selectivity against target diseases.

Future Directions in Research

The ongoing research into thiazole derivatives suggests several avenues for future exploration:

  • Novel Derivatives : Continued synthesis of new thiazole-based compounds could lead to the discovery of more potent anticancer or antimicrobial agents.
  • Clinical Trials : Further studies are necessary to evaluate the safety and efficacy of these compounds in clinical settings.
  • Mechanistic Studies : Detailed investigations into the mechanisms by which these compounds exert their effects will aid in understanding their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide lies in its specific combination of functional groups and its potential versatility in different fields of research and industry.

Biological Activity

The compound 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a thiazole derivative that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.88 g/mol

The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with a thiazole derivative. The synthetic pathway may include steps such as:

  • Formation of the thiazole ring through cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and methyl groups.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound in focus has shown promising activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays demonstrated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.

  • Cell Lines Tested :
    • Jurkat (T-cell leukemia)
    • A-431 (epidermoid carcinoma)

Research indicates that the compound exhibits cytotoxic effects on these cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thiazole ring and the chlorophenyl moiety significantly influences the biological activity. Key observations include:

  • Chloro Group : Enhances lipophilicity and may improve membrane permeability.
  • Methyl Substituent : Contributes to increased potency against cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives found that compounds similar to 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide exhibited enhanced antibacterial effects compared to traditional antibiotics .
  • Cytotoxicity Assays : In vitro tests revealed that this compound induced significant apoptosis in Jurkat cells, suggesting a potential mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including coupling of thiazole intermediates with acetamide derivatives. Key steps involve:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones, as demonstrated in analogous thiazole syntheses .
  • Amide Bond Formation : Use of coupling agents like EDCI/HOBt or nucleophilic substitution with chloroacetamide precursors under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography and recrystallization (e.g., from ethanol) to achieve >95% purity, monitored by TLC .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl and methylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) to confirm molecular ion peaks (e.g., [M+1]+ observed in similar compounds) .
  • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., <0.4% deviation) .

Q. What biological activities are hypothesized for this compound based on its structural features?

  • Methodological Answer : The thiazole moiety and chlorophenyl group suggest potential bioactivity:

  • Antimicrobial/Anticancer : Thiazole derivatives often exhibit these properties due to interactions with bacterial enzymes or DNA intercalation .
  • β-Adrenergic Receptor Modulation : Analogous compounds with ethylacetamide-thiazole scaffolds show agonist/antagonist activity at β3 receptors .
  • Hypothesis Testing : Screen in vitro against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7), using positive controls like ciprofloxacin or doxorubicin .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 2-5% in similar syntheses ) may arise from side reactions or unstable intermediates. Strategies include:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or microwave-assisted synthesis to reduce reaction time .
  • Intermediate Stabilization : Protect reactive groups (e.g., Boc-protected amines) during thiazole formation .
  • Stepwise Yield Analysis : Isolate and characterize intermediates to identify bottlenecks (e.g., HPLC tracking of byproducts) .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. receptor-specific activity ) may stem from assay conditions. Resolve via:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Dose-Response Curves : Compare EC50/IC50 values across models to assess potency variability .
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing chlorophenyl with fluorophenyl) to isolate activity drivers .

Q. What in silico methods are suitable for predicting pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and BBB permeability. For example, logP ~3.5 (from similar acetamides ) suggests moderate bioavailability.
  • Metabolic Stability : Simulate cytochrome P450 interactions using StarDrop or MetaSite .
  • Toxicity Screening : Predict hepatotoxicity via ProTox-II, leveraging structural alerts (e.g., thiazole-related idiosyncratic reactions) .

Q. How to design experiments to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Derivative Library Synthesis : Modify key groups (e.g., methylphenyl → methoxyphenyl; thiazole → oxazole) and test bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/steric features with activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., β3-adrenergic receptor) to identify binding motifs .

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